

# A Technical Guide to 4-Methylanisole-d4: Physical Properties and Spectral Data

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and spectral data for the deuterated aromatic compound, **4-Methylanisole-d4**. Due to the limited availability of experimental data for the deuterated species, this guide also includes comparative data for the non-deuterated analog, 4-Methylanisole, to provide a robust reference point. The information is presented in a structured format to facilitate easy access and comparison by researchers and professionals in drug development and related scientific fields.

# **Physical and Chemical Properties**

The physical properties of **4-Methylanisole-d4** are summarized in the table below. For properties where specific data for the deuterated compound is not readily available, the data for the non-deuterated analog is provided for reference, as significant deviations are not expected.



Property	4-Methylanisole-d4	4-Methylanisole (for reference)
Molecular Formula	C <sub>8</sub> D <sub>4</sub> H <sub>6</sub> O	C <sub>8</sub> H <sub>10</sub> O
Molecular Weight	126.19 g/mol [1]	122.16 g/mol [2][3]
CAS Number	350818-57-4[1]	104-93-8[2]
Appearance	Clear, colorless liquid	Clear, colorless to slightly yellow liquid
Boiling Point	174 °C	174 - 176 °C
Melting Point	Not available	-32 °C
Density	1.0 g/mL at 25 °C	0.969 g/mL at 25 °C
Refractive Index	Not available	n20/D 1.511
Isotopic Purity	98 atom % D	Not applicable

# **Spectral Data**

Detailed spectral data for **4-Methylanisole-d4** is not widely published. Therefore, the following sections provide the spectral data for the non-deuterated **4-Methylanisole**. The expected key differences for the deuterated compound are highlighted.

### <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methylanisole shows characteristic signals for the aromatic protons, the methoxy group, and the methyl group. In the case of **4-Methylanisole-d4**, where the four aromatic protons are replaced by deuterium, the corresponding signals in the aromatic region would be absent.

<sup>1</sup>H NMR Data for 4-Methylanisole (in CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.08	d	2H	Ar-H
6.79	d	2H	Ar-H
3.76	S	3H	-OCH₃
2.28	S	3H	Ar-CH₃

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of 4-Methylanisole displays six distinct signals due to the symmetry of the molecule. The spectrum of **4-Methylanisole-d4** is expected to be very similar, with minor shifts in the signals of the deuterated carbons due to the isotopic effect.

<sup>13</sup>C NMR Data for 4-Methylanisole (in CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
157.6	C-OCH₃
129.8	C-CH₃
130.0	Ar-C
113.8	Ar-C
55.1	-OCH₃
20.5	Ar-CH₃

# **Mass Spectrometry**

The mass spectrum of 4-Methylanisole shows a molecular ion peak (M<sup>+</sup>) at m/z 122. For **4-Methylanisole-d4**, the molecular ion peak is expected to be shifted to m/z 126, corresponding to the mass of the deuterated molecule.

Mass Spectrometry Data for 4-Methylanisole



m/z	Relative Intensity	Assignment
122	100%	[M]+
107	~50%	[M-CH <sub>3</sub> ] <sup>+</sup>
92	~30%	[M-CH <sub>2</sub> O] <sup>+</sup>
77	~40%	[C <sub>6</sub> H <sub>5</sub> ]+

# Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylanisole exhibits characteristic absorption bands for C-H and C-O stretching and aromatic ring vibrations. In the spectrum of **4-Methylanisole-d4**, the C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm<sup>-1</sup>) compared to the C-H stretching vibrations (around 2850-3000 cm<sup>-1</sup>).

Key IR Absorption Bands for 4-Methylanisole

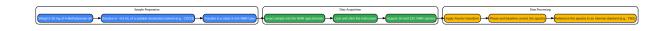
Wavenumber (cm <sup>-1</sup> )	Assignment
3030-2950	C-H stretch (aromatic and aliphatic)
1610, 1510	C=C stretch (aromatic ring)
1245	C-O stretch (asymmetric)
1040	C-O stretch (symmetric)
820	C-H bend (para-disubstituted aromatic)

# **Experimental Protocols**

Detailed experimental protocols for the acquisition of spectral data for isotopically labeled compounds are crucial for obtaining high-quality results. The following are generalized methodologies for NMR and mass spectrometry.

## **NMR Spectroscopy**





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Caption: A generalized workflow for acquiring NMR spectra of **4-Methylanisole-d4**.

### **Mass Spectrometry (Electron Ionization)**



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Caption: A typical workflow for obtaining an electron ionization mass spectrum.

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#### References

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- 2. 4-Methylanisole 99 104-93-8 [sigmaaldrich.com]
- 3. 4-Methylanisole | C8H10O | CID 7731 PubChem [pubchem.ncbi.nlm.nih.gov]
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